molecular formula C16H20FN7 B12224722 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine

4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B12224722
M. Wt: 329.38 g/mol
InChI Key: YXQRGEOIYWDQES-UHFFFAOYSA-N
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Description

4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with fluoropyrimidine, piperazine, and pyrrolidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactionsThe final step involves the addition of the pyrrolidine group under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The fluoropyrimidine group can interact with nucleic acids, while the piperazine and pyrrolidine groups may modulate the compound’s binding affinity and selectivity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]aniline
  • 4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine

Uniqueness

4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of fluoropyrimidine, piperazine, and pyrrolidine groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C16H20FN7

Molecular Weight

329.38 g/mol

IUPAC Name

4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C16H20FN7/c17-13-11-19-15(20-12-13)24-9-7-22(8-10-24)14-3-4-18-16(21-14)23-5-1-2-6-23/h3-4,11-12H,1-2,5-10H2

InChI Key

YXQRGEOIYWDQES-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C4=NC=C(C=N4)F

Origin of Product

United States

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